6-Chloro-3-methyluracil

Catalog No.
S774230
CAS No.
4318-56-3
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-methyluracil

CAS Number

4318-56-3

Product Name

6-Chloro-3-methyluracil

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(NC1=O)Cl

Synonyms

3-Methyl-6-chlorouracil; 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione; 6-Chloro-3-methylpyrimidine-2,4-dione; 6-Chloro-3-methyluracil; 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione;

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl

Potential Anticancer Properties:

6-Chloro-3-methyluracil (6-Cl-3-MeU) has shown potential as an anticancer agent in various studies. Research suggests it may inhibit the growth and proliferation of certain cancer cell lines through various mechanisms, including:

  • Interfering with DNA synthesis: 6-Cl-3-MeU can incorporate into DNA, leading to misincorporation of nucleotides and ultimately DNA replication arrest, hindering cancer cell growth.
  • Inducing cell death: 6-Cl-3-MeU may trigger apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways [].

However, further research is needed to fully understand the efficacy and safety of 6-Cl-3-MeU as a potential cancer treatment [].

Potential Antiviral Properties:

Studies have also explored the potential of 6-Cl-3-MeU as an antiviral agent. Research suggests it may be effective against certain viruses, including:

  • Herpes simplex virus (HSV): 6-Cl-3-MeU may inhibit the replication of HSV by interfering with its viral DNA polymerase [].
  • Hepatitis B virus (HBV): Studies indicate that 6-Cl-3-MeU may suppress the replication of HBV by targeting specific viral enzymes involved in its life cycle [].

However, similar to its potential in cancer treatment, further research and clinical trials are needed to confirm the effectiveness and safety of 6-Cl-3-MeU as an antiviral therapy [].

Other Potential Applications:

Beyond its potential in cancer and antiviral therapy, 6-Chloro-3-methyluracil is also being investigated for its potential applications in:

  • Antibacterial research: Studies are exploring the possibility of using 6-Cl-3-MeU to develop novel antibacterial agents.
  • Enzyme inhibition: Research suggests that 6-Cl-3-MeU may act as an inhibitor for certain enzymes, potentially leading to the development of new drugs targeting specific biological processes [].

6-Chloro-3-methyluracil is a pyrimidine derivative with the molecular formula C5H5ClN2O2C_5H_5ClN_2O_2. It features a chlorine atom at the 6-position and a methyl group at the 3-position of the uracil structure. This compound is characterized by its white to off-white crystalline appearance and is soluble in various organic solvents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 6-chloro-3-methyluracil in biological systems. Its close relation to uracil suggests a potential role in similar processes, but further studies are needed to confirm this.

The ability of 6-chloro-3-methyluracil to form complexes with metal ions like copper raises possibilities for its involvement in metal-binding processes. However, the specific mechanism and its biological significance remain unclear and require further investigation [].

, including:

  • Halogenation: The introduction of halogen atoms can modify its reactivity and biological properties.
  • Alkylation: The methyl group can participate in further alkylation reactions, leading to derivatives with altered pharmacological profiles.
  • Coordination Chemistry: It has been utilized to form coordination complexes, such as copper(II) complexes, which exhibit unique structural and biofunctional properties .

Research indicates that 6-chloro-3-methyluracil possesses notable biological activities. It has been shown to exhibit:

  • Antibacterial Properties: The copper(II) complex derived from 6-chloro-3-methyluracil demonstrates significant antibacterial activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) .
  • Antioxidant Activity: Studies have indicated that the compound may also possess antioxidant properties, contributing to its potential therapeutic applications .

The synthesis of 6-chloro-3-methyluracil typically involves several steps:

  • Formation of Intermediate: Methylurea is reacted with malonic acid or its esters under alkaline conditions to form an intermediate compound, often 1-methyl barbituric acid .
  • Chlorination: The intermediate is then chlorinated using phosphorus oxychloride, resulting in the formation of 6-chloro-3-methyluracil .
  • Purification: The crude product undergoes purification processes such as recrystallization or decolorization using activated carbon to yield pure 6-chloro-3-methyluracil .

6-Chloro-3-methyluracil has several applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antiviral and antibacterial agents.
  • Coordination Chemistry: As a ligand, it forms complexes with metals, which can be utilized in catalysis and material science .
  • Research: It serves as a building block for synthesizing other biologically active compounds.

Studies on the interactions of 6-chloro-3-methyluracil have revealed its ability to form stable complexes with transition metals. For instance, when coupled with copper(II), it forms a complex that exhibits distinct structural features and significant bioactivity. This interaction enhances the compound's potential for therapeutic applications, particularly in antimicrobial treatments .

Several compounds share structural similarities with 6-chloro-3-methyluracil. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
UracilBase structure without chlorine or methylNaturally occurring nucleobase
5-MethyluracilMethyl group at the 5-positionCommonly found in RNA
1-Methylbarbituric AcidSimilar backbone but different substitutionsUsed in sedative medications
2-ChlorouracilChlorine at the 2-positionAnticancer agent used in chemotherapy

6-Chloro-3-methyluracil stands out due to its unique combination of chlorine and methyl substitutions, which influence its biological activity and potential applications in medicinal chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4318-56-3

Wikipedia

6-Chloro-3-methyluracil

Dates

Modify: 2023-08-15

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